Ethyl 3,4,5-trimethoxy-2-nitrobenzoate
Description
Structural Features and Chemical Classification within Substituted Benzoates
Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is classified as a polysubstituted ethyl benzoate (B1203000) derivative. The core of the molecule is a benzene (B151609) ring, to which five substituents are attached. The ethyl ester group (-COOCH₂CH₃) at position 1 defines it as a benzoate. The "3,4,5-trimethoxy" designation indicates the presence of three methoxy (B1213986) groups (-OCH₃) at the corresponding positions on the ring. Finally, a nitro group (-NO₂) is located at the 2-position, ortho to the ethyl ester.
The electronic properties of the ring are significantly influenced by these substituents. The three methoxy groups are strong activating, ortho-, para-directing groups due to their electron-donating resonance effects. Conversely, the nitro and ethyl ester groups are deactivating, meta-directing groups due to their electron-withdrawing inductive and resonance effects. This dense and varied substitution pattern creates a unique electronic environment that is key to its utility in synthesis.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 186603-53-2 bldpharm.com |
| Molecular Formula | C₁₂H₁₅NO₇ |
| Molecular Weight | 285.25 g/mol |
| Appearance | Not specified in available literature |
| MDL Number | MFCD00015474 bldpharm.com |
Historical Context and Early Preparative Methodologies
The preparative routes to this compound and related compounds are rooted in the chemistry of gallic acid (3,4,5-trihydroxybenzoic acid), a naturally occurring phenolic acid. wikipedia.org Early methodologies focused on the sequential modification of this readily available starting material.
A common synthetic pathway involves a multi-step process:
Protection of Carboxylic Acid: The carboxylic acid group of a precursor like 4,5-dimethoxy-2-nitrobenzoic acid is often protected, for example, through esterification.
Nitration: The introduction of the nitro group onto the aromatic ring is a critical step. For precursors such as methyl 3,4,5-trimethoxybenzoate (B1228286), nitration is achieved using a mixture of nitric acid and a dehydrating agent like sulfuric acid or acetic anhydride (B1165640). google.comorgsyn.org The conditions must be carefully controlled to achieve the desired regioselectivity, placing the nitro group at the 2-position, which is sterically hindered but electronically activated by the adjacent methoxy groups.
Esterification: If not performed earlier, the carboxylic acid is converted to the ethyl ester. This can be accomplished through Fischer esterification, reacting the corresponding benzoic acid with ethanol (B145695) in the presence of an acid catalyst. scirp.orggoogle.com
For instance, the synthesis of the related compound methyl m-nitrobenzoate is typically achieved by the direct nitration of methyl benzoate using a mixture of concentrated nitric and sulfuric acids at controlled temperatures. orgsyn.orgquora.com This highlights a general strategy where the ester is formed first, followed by nitration. Applying this logic, a plausible early route to the title compound would involve the nitration of ethyl 3,4,5-trimethoxybenzoate.
Significance as a Synthetic Intermediate and Building Block in Complex Molecular Architectures
The primary significance of this compound lies in its role as a versatile synthetic intermediate. The strategic placement of its functional groups allows for selective chemical transformations, making it a valuable precursor for more complex molecules.
The most prominent application involves the reduction of the nitro group. The 2-nitro substituent can be readily and selectively reduced to a primary amine (-NH₂) using various reagents, such as indium powder in the presence of ammonium (B1175870) chloride or other standard methods like catalytic hydrogenation. orgsyn.org This transformation yields ethyl 2-amino-3,4,5-trimethoxybenzoate, a highly valuable anthranilate derivative.
This resulting 2-amino ester is a classic precursor for the synthesis of a wide range of heterocyclic systems. The adjacent amino and ester groups can participate in cyclization reactions to form heterocycles like quinazolinones, benzodiazepines, and other fused ring systems that are prevalent in medicinal chemistry. The trimethoxy substitution pattern is a common feature in many natural products and pharmacologically active compounds, making this intermediate particularly useful for creating analogs or derivatives of such molecules. The ester group itself can be further modified through hydrolysis, amidation, or reduction to an alcohol, adding another layer of synthetic versatility.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3,4,5-trimethoxy-2-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO7/c1-5-20-12(14)7-6-8(17-2)10(18-3)11(19-4)9(7)13(15)16/h6H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHXPZZHBPWNKIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C(=C1[N+](=O)[O-])OC)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for Ethyl 3,4,5 Trimethoxy 2 Nitrobenzoate
Classical Approaches to Nitrobenzoate Ester Synthesis
Traditional methods for synthesizing nitrobenzoate esters like Ethyl 3,4,5-trimethoxy-2-nitrobenzoate have long relied on two fundamental transformations in organic chemistry: the esterification of a pre-functionalized nitrobenzoic acid and the direct nitration of a substituted benzoate (B1203000) ester.
Esterification Reactions of 3,4,5-Trimethoxy-2-nitrobenzoic Acid
The most direct route to this compound is the esterification of its parent carboxylic acid, 3,4,5-Trimethoxy-2-nitrobenzoic Acid, with ethanol (B145695). The cornerstone of this approach is the Fischer-Speier esterification, a classic acid-catalyzed equilibrium reaction. organic-chemistry.orgmasterorganicchemistry.com
In this method, the carboxylic acid is heated with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). chemguide.co.ukmasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which significantly enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.commasterorganicchemistry.com A molecule of ethanol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. masterorganicchemistry.commasterorganicchemistry.com Following a proton transfer, a molecule of water is eliminated, and subsequent deprotonation yields the final ester product. masterorganicchemistry.com
The reaction is reversible, and to drive the equilibrium toward the product side, either the water formed during the reaction is removed (e.g., by azeotropic distillation), or a large excess of the alcohol is used as the solvent. organic-chemistry.orglibretexts.org While effective, this method often requires harsh conditions and can generate significant acidic waste. Variations in catalysts have been explored for similar compounds; for instance, polyfluoroalkanesulfonic acids have been patented for the esterification of other nitrobenzoic acids, offering an alternative to traditional mineral acids. google.com
| Carboxylic Acid Substrate | Alcohol | Catalyst | Key Conditions | Reference |
|---|---|---|---|---|
| Generic Carboxylic Acid | Generic Alcohol | H₂SO₄ or TsOH | Heating, excess alcohol used as solvent. | masterorganicchemistry.comchemguide.co.uk |
| 4-Nitrobenzoic Acid | Ethanol | Hexafluoropropanesulfonic acid hydrate | Heated in toluene (B28343) solvent. | |
| Nitrobenzoic Acid | Glycerol | Sulfuric acid or Toluene sulfonic acid | Azeotropic distillation to remove water. | google.com |
| p-Nitrobenzoic Acid | Methanol (B129727) | H₂SO₄ / H₂O₂ | Refluxed in an oil bath. | asianpubs.org |
Nitration Strategies Applied to Substituted Benzoate Esters
An alternative synthetic pathway involves the introduction of the nitro group onto a pre-existing ester, Ethyl 3,4,5-trimethoxybenzoate (B1228286). This is achieved through electrophilic aromatic substitution, a fundamental reaction for functionalizing aromatic rings.
Electrophilic aromatic nitration is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). chemistrytalk.org The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. chemistrytalk.orgnih.gov
The mechanism proceeds in several steps: nih.gov
Formation of the π-complex: The electron-rich aromatic ring of the benzoate ester interacts with the nitronium ion to form a reversible, non-covalently bonded π-complex. nih.gov
Formation of the σ-complex (Arenium Ion): The π-complex rearranges to a more stable carbocation intermediate known as a σ-complex or Wheland intermediate. In this step, the aromaticity of the ring is temporarily broken as the electrophile forms a sigma bond with one of the ring carbons. nih.gov The formation of this σ-complex is generally the rate-determining step of the reaction. nih.gov
Deprotonation: A weak base (often HSO₄⁻ or H₂O) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final nitrated product. chemistrytalk.org
Recent theoretical and gas-phase studies suggest that the mechanism can exist on a continuum between the classical polar (Ingold-Hughes) mechanism and a single-electron transfer (SET) mechanism, depending on the reactivity of the aromatic substrate. acs.orgresearchgate.net
The success of this synthetic route hinges on the directing effects of the substituents already present on the benzene (B151609) ring, which control the regioselectivity of the nitration. unizin.org The precursor, Ethyl 3,4,5-trimethoxybenzoate, possesses four substituents whose electronic effects guide the incoming nitro group.
Methoxy (B1213986) Groups (-OCH₃): These are at the 3, 4, and 5 positions. The oxygen atom's lone pairs can be donated into the ring through resonance, a powerful electron-donating effect. This makes the methoxy group a strong activating substituent, increasing the ring's reactivity towards electrophiles compared to benzene. libretexts.orglibretexts.org They are also ortho-, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves.
Ethyl Ester Group (-COOEt): This group is electron-withdrawing due to both the inductive effect of the electronegative oxygen atoms and the resonance effect of the carbonyl group. libretexts.org This makes the ester a deactivating substituent, decreasing the ring's reactivity. libretexts.org It is a meta-director.
In the nitration of Ethyl 3,4,5-trimethoxybenzoate, the powerful activating and ortho-directing effects of the three methoxy groups dominate over the deactivating, meta-directing effect of the ester group. stmarys-ca.edu The positions ortho to the methoxy groups at C3 and C5 are C2 and C6. These two positions are electronically activated and are the most likely sites for electrophilic attack. Given the symmetry of the 3,4,5-trimethoxy substitution pattern, the C2 and C6 positions are equivalent, leading to the desired product, this compound.
| Substituent Group | Classification | Electronic Effect | Directing Influence | Reference |
|---|---|---|---|---|
| -OCH₃ (Methoxy) | Strongly Activating | Electron-donating (Resonance) | Ortho, Para | libretexts.org |
| -COOR (Ester) | Deactivating | Electron-withdrawing (Inductive & Resonance) | Meta | unizin.orglibretexts.org |
| -NO₂ (Nitro) | Strongly Deactivating | Electron-withdrawing (Inductive & Resonance) | Meta | libretexts.orglibretexts.org |
| -CH₃ (Alkyl) | Activating | Electron-donating (Inductive) | Ortho, Para | libretexts.org |
Modern Synthetic Advancements and Green Chemistry Principles
In response to the environmental impact of classical synthetic methods, significant research has focused on developing more sustainable and efficient catalytic systems for reactions like esterification. These "green" approaches aim to reduce waste, avoid harsh reagents, and enable catalyst recycling.
Catalytic Esterification Methods and Catalyst Systems
Modern advancements in catalysis offer milder and more environmentally benign alternatives to the traditional Fischer esterification for producing this compound from its corresponding acid.
Biocatalysis: Enzymes, particularly lipases, have emerged as highly effective catalysts for esterification. For example, Novozym-435, a commercially available polymer-supported lipase, can catalyze esterification reactions efficiently in water, a green solvent. rsc.org This approach avoids the need for acid catalysts and organic solvents, and the enzyme can often be recovered and reused. rsc.org
Heterogeneous Acid Catalysts: Solid acid catalysts provide the benefits of traditional acid catalysis while simplifying product purification and enabling catalyst recycling. Examples include:
Zeolites: These microporous aluminosilicate (B74896) minerals, when in their hydrogen form (e.g., H-MOR), can effectively catalyze the esterification of nitrobenzoic acids. researchgate.net The use of microwave or ultrasound irradiation can further enhance reaction rates. researchgate.net
Supported Metal Catalysts: Simple, recyclable zinc(II) salts have been shown to be effective for the solvent-free esterification of fatty acids, a principle applicable to other ester syntheses. acs.orgnih.gov Supported iron oxide nanoparticles are another example of a reusable catalyst for this transformation. researchgate.net
Hydrophobic Solid Acids: To overcome the inhibitory effect of water produced during esterification, researchers have developed hydrophobic solid acid catalysts, such as phosphotungstic acid-functionalized silicates, which can efficiently catalyze esterification even in an aqueous medium. mdpi.com
These modern methods represent a significant step towards more sustainable chemical manufacturing, offering high yields and selectivity under milder conditions with reduced environmental impact. researchgate.net
| Catalyst System | Type | Typical Conditions | Green Chemistry Advantages | Reference |
|---|---|---|---|---|
| Novozym-435 | Enzyme (Lipase) | Aqueous medium, room temperature. | Biodegradable catalyst, uses water as solvent, mild conditions, catalyst is recyclable. | rsc.org |
| H-Zeolites (e.g., H-MOR) | Heterogeneous Solid Acid | Heating, can be enhanced with microwave/ultrasound. | Reusable, easily separated from product, high thermal stability. | researchgate.net |
| Zinc(II) Salts (e.g., ZnO) | Homogeneous (becomes heterogeneous) | Solvent-free, heating (e.g., 170°C). | Low toxicity, recyclable catalyst, high atom economy (solvent-free). | acs.orgnih.gov |
| Supported Iron Oxide Nanoparticles | Heterogeneous Solid Acid | Convenient reaction conditions. | Easily recovered and reused multiple times without loss of activity. | researchgate.net |
| Hydrophobic MCM-41 with Phosphotungstic Acid | Heterogeneous Solid Acid | Aqueous solution. | Effective in water, inhibits adverse effects of water byproduct, recyclable. | mdpi.com |
Alternative Nitration Reagents and Conditions
The traditional nitration of aromatic compounds often involves a harsh mixture of concentrated nitric and sulfuric acids. While effective, this method presents challenges related to safety, waste disposal, and potential side reactions. Research has explored milder and more selective nitrating systems. One promising alternative involves the use of a mixture of nitric acid and acetic anhydride (B1165640). This combination generates acetyl nitrate (B79036) in situ, which can act as a less aggressive nitrating agent.
In the context of synthesizing compounds structurally similar to this compound, such as methyl 3-methyl-2-nitrobenzoate, the use of acetic anhydride as a catalyst with nitric acid has been reported to improve reaction selectivity and yield. This approach also reduces the production of acidic waste, aligning with the principles of green chemistry. The reaction is typically carried out under controlled temperature conditions, often starting at low temperatures (e.g., in an ice bath) to manage the exothermic nature of the nitration reaction.
| Reagent System | Substrate Example | Key Advantages | Ref. |
| Nitric Acid / Acetic Anhydride | Methyl 3-methylbenzoate | Improved selectivity, higher yield, reduced acidic waste | google.com |
| Nitric Acid / Sulfuric Acid | Methyl benzoate | Well-established, high conversion |
Table 1: Comparison of Nitration Reagent Systems
Microwave-Assisted and Ultrasonic-Promoted Synthesis Techniques
To enhance reaction rates and improve energy efficiency, microwave-assisted and ultrasonic-promoted synthesis techniques have emerged as powerful tools in organic chemistry.
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate chemical reactions by directly heating the reactants and solvents, leading to rapid temperature increases and often resulting in shorter reaction times and higher yields compared to conventional heating methods. While specific protocols for the microwave-assisted nitration of Ethyl 3,4,5-trimethoxybenzoate are not extensively documented in publicly available literature, the general principles suggest that this technique could offer a more efficient synthetic route. For instance, in the synthesis of other nitroaromatic compounds, microwave assistance has been shown to dramatically reduce reaction times.
Ultrasonic-Promoted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, can enhance reaction rates and yields through the phenomenon of acoustic cavitation. The formation and collapse of microscopic bubbles in the reaction medium generate localized hot spots with extremely high temperatures and pressures, leading to an acceleration of chemical processes. For the synthesis of related compounds like ethyl 4-nitrobenzoate (B1230335) via esterification, ultrasound has been successfully employed (37 kHz, 330 W, 2 h) to improve reaction efficiency. scirp.org This suggests that ultrasonic promotion could be a viable strategy for the nitration of Ethyl 3,4,5-trimethoxybenzoate, potentially offering milder reaction conditions and improved outcomes.
| Technique | General Advantages | Example Application (Related Synthesis) |
| Microwave-Assisted | Rapid heating, shorter reaction times, higher yields | Esterification of 4-nitrobenzoic acid (2450 MHz, 300 W, 2 h) scirp.org |
| Ultrasonic-Promoted | Enhanced reaction rates, milder conditions | Esterification of 4-nitrobenzoic acid (37 kHz, 330 W, 2 h) scirp.org |
Table 2: Advanced Synthesis Techniques
Purification and Isolation Techniques in Synthetic Procedures
The successful synthesis of this compound is contingent upon effective purification and isolation of the desired product from the reaction mixture, which may contain unreacted starting materials, isomers (such as the 6-nitro isomer), and other byproducts. The primary techniques employed for this purpose are recrystallization and flash column chromatography.
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point. For nitrobenzoate esters, alcohols such as methanol or ethanol are often suitable recrystallization solvents. A general procedure involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. Washing the isolated crystals with a small amount of cold solvent can further remove impurities. For instance, crude methyl m-nitrobenzoate can be purified by washing with ice-cold methyl alcohol followed by recrystallization from methyl alcohol.
Flash Column Chromatography: For more challenging separations, particularly for removing isomeric impurities, flash column chromatography is the method of choice. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) to separate compounds based on their differential adsorption. The selection of the eluent system is crucial for achieving good separation. A common solvent system for the purification of nitroaromatic esters is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297). The optimal ratio of these solvents is typically determined by thin-layer chromatography (TLC) analysis. For compounds with similar polarity to this compound, eluent systems such as hexane/ethyl acetate in ratios ranging from 9:1 to 2:3 have been reported to be effective. rsc.orgwiley-vch.decore.ac.uk
| Technique | Key Parameters | Typical Application |
| Recrystallization | Solvent (e.g., Methanol, Ethanol) | Removal of soluble and insoluble impurities from a solid product. |
| Flash Column Chromatography | Stationary Phase (e.g., Silica Gel), Eluent (e.g., Hexane/Ethyl Acetate) | Separation of isomeric byproducts and other closely related impurities. rsc.orgwiley-vch.decore.ac.ukrsc.org |
Table 3: Purification and Isolation Techniques
Chemical Reactivity and Mechanistic Investigations
Reactions Involving the Nitro Group
The nitro group is a powerful electron-withdrawing group that significantly influences the molecule's reactivity. It deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic attack. Its own transformation, particularly through reduction, is a key pathway for synthesizing amino derivatives.
Reduction Pathways to Amino Derivatives
The most prominent reaction of the nitro group in compounds like Ethyl 3,4,5-trimethoxy-2-nitrobenzoate is its reduction to a primary amino group, yielding Ethyl 2-amino-3,4,5-trimethoxybenzoate. This transformation is a crucial step in the synthesis of various more complex molecules and is typically achieved with high efficiency through catalytic hydrogenation. jove.com
Commonly employed methods involve the use of hydrogen gas (H₂) in the presence of a metal catalyst. jove.com Palladium on carbon (Pd/C) is a frequently used catalyst for this purpose. The reaction is generally carried out under mild conditions of temperature and pressure. researchgate.net Alternative reducing agents can also be employed, such as metals in acidic media (e.g., tin, iron, or zinc in hydrochloric acid). jove.com
Table 1: Common Reagents for Nitro Group Reduction
| Reagent/System | Description |
|---|---|
| H₂/Pd/C | Catalytic hydrogenation; a common and efficient method. researchgate.net |
| H₂/PtO₂ (Adams' catalyst) | Another effective hydrogenation catalyst. |
| Fe/HCl or Sn/HCl | Metal-acid reduction systems. jove.com |
| Sodium Dithionite (Na₂S₂O₄) | A milder reducing agent often used in aqueous solutions. |
The resulting amino compound is a valuable intermediate, as the amine group can undergo a wide range of subsequent reactions, including diazotization and amide formation.
Nucleophilic Aromatic Substitution on the Nitro-Substituted Ring
The presence of a strong electron-withdrawing nitro group significantly activates the aromatic ring for nucleophilic aromatic substitution (SNAr). libretexts.orgmsu.edu This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the nitro group at the C2 position can facilitate the displacement of a leaving group at the C1 (ester), C3 (methoxy), or C5 (methoxy) positions.
The generally accepted mechanism for SNAr reactions proceeds via a two-step addition-elimination process. nih.gov A nucleophile attacks the electron-deficient aromatic ring to form a resonance-stabilized carbanionic intermediate, known as a Meisenheimer complex. youtube.com The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which provides substantial stabilization. In a subsequent, typically faster step, the leaving group is eliminated, restoring the aromaticity of the ring. nih.gov
Given the substitution pattern, a potential SNAr reaction could involve the displacement of one of the methoxy (B1213986) groups, particularly the one at the C3 position (ortho to the nitro group), by a strong nucleophile. Electron-withdrawing groups that deactivate rings for electrophilic substitution activate them for nucleophilic substitution. libretexts.org
Ester Group Transformations
The ethyl ester functional group is another reactive center in the molecule, susceptible to various nucleophilic acyl substitution reactions.
Hydrolysis and Transesterification Reactions
Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid, 3,4,5-trimethoxy-2-nitrobenzoic acid, under either acidic or basic conditions. libretexts.org
Base-promoted hydrolysis (saponification) is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. libretexts.org The rate of this reaction is influenced by the electronic nature of the substituents on the benzene (B151609) ring. Electron-withdrawing groups, such as the nitro group, generally increase the rate of hydrolysis by making the carbonyl carbon more electrophilic. Conversely, electron-donating groups, like the methoxy groups, tend to decrease the rate. seesaa.net The net effect in this molecule would be a balance of these opposing influences.
Acid-catalyzed hydrolysis is a reversible reaction that begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water. libretexts.org To drive the reaction to completion, it is often necessary to use a large excess of water or to remove the ethanol (B145695) product as it is formed. learncbse.in
Transesterification: This process converts one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. ucla.edu For example, reacting this compound with methanol (B129727) and an acid catalyst would lead to the formation of Mthis compound and ethanol. This reaction is an equilibrium process, and an excess of the reactant alcohol is typically used to shift the equilibrium towards the desired product. ucla.edu
Derivatization via Ester Modification
The ethyl ester group serves as a handle for further molecular modifications. A variety of derivatizations can be achieved through nucleophilic acyl substitution or reduction.
Table 2: Potential Derivatizations of the Ester Group
| Reaction | Reagent(s) | Product Functional Group |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | Primary alcohol |
| Aminolysis | Ammonia (B1221849) (NH₃) or a primary/secondary amine (RNH₂/R₂NH) | Amide |
| Grignard Reaction | Grignard reagent (RMgX) | Tertiary alcohol |
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol, (3,4,5-trimethoxy-2-nitrophenyl)methanol. libretexts.org
Aminolysis: The reaction of the ester with ammonia or primary or secondary amines can produce the corresponding primary, secondary, or tertiary amides. libretexts.org This reaction is often slower than hydrolysis and may require heating.
Reaction with Grignard Reagents: Treatment with organometallic reagents, such as Grignard reagents, converts the ester into a tertiary alcohol. This reaction involves the addition of two equivalents of the Grignard reagent.
Reactivity of the Trimethoxybenzene Moiety
The trimethoxybenzene portion of the molecule is characterized by the three electron-donating methoxy groups attached to the aromatic ring. These groups significantly increase the electron density of the ring, particularly at the ortho and para positions relative to themselves. vaia.comlibretexts.org
The primary reactivity of this moiety, aside from its influence on the SNAr reactions mentioned earlier, involves the methoxy groups themselves. Under harsh conditions, such as treatment with strong acids like hydrobromic acid (HBr), the methyl ethers can be cleaved to form phenols. This ether cleavage reaction typically proceeds via an SN2 mechanism where a bromide ion attacks the methyl group. Selective cleavage of one methoxy group over the others would be challenging to achieve.
Mechanistic Elucidation of Key Transformations
The thermal and photochemical decomposition of nitroaromatic compounds has been the subject of extensive research. cswab.orgnih.gov For nitrobenzene (B124822) and its derivatives, two primary unimolecular decomposition pathways are generally considered: the simple C-NO₂ bond homolysis to generate a phenyl radical and nitrogen dioxide, and a more complex nitro-nitrite rearrangement followed by O-NO bond cleavage. nih.govcapes.gov.brresearchgate.net
Computational studies suggest that for many nitroaromatic compounds, the C-NO₂ bond cleavage is the most favorable initial step in thermal decomposition. dtic.milresearchgate.netmdpi.comosti.govscispace.comresearchgate.net The presence of ortho-substituents can introduce alternative decomposition mechanisms, such as intramolecular hydrogen transfer or cyclization reactions. dtic.mil In the case of this compound, the proximity of the methoxy and ethyl ester groups to the nitro group could potentially open up unique decomposition channels.
Photochemical decomposition is also a possibility for nitroaromatic compounds. researchgate.netubc.canih.gov The absorption of UV light can promote the molecule to an excited state, from which it can undergo various reactions, including C-NO₂ bond cleavage or intramolecular rearrangements.
In demethylation reactions proceeding through a Lewis acid-catalyzed mechanism, the initial step is the coordination of the Lewis acid to the oxygen atom of a methoxy group. This is followed by nucleophilic attack of a halide ion (from the Lewis acid) on the methyl group in an SN2 fashion. The nature of the transition state for this step would be influenced by the steric hindrance around the methoxy groups and the electronic effects of the ring substituents.
Understanding the decomposition pathways requires an analysis of the transition states for C-NO₂ bond homolysis and the nitro-nitrite rearrangement. Computational chemistry provides a powerful tool for calculating the energies of these transition states and elucidating the preferred reaction mechanism. nih.govresearchgate.netresearchgate.net For this compound, theoretical calculations could predict the activation barriers for various potential decomposition routes and identify the most likely intermediates and products.
Advanced Spectroscopic Characterization for Structural and Mechanistic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise molecular structure of Ethyl 3,4,5-trimethoxy-2-nitrobenzoate in solution. High-resolution one-dimensional and two-dimensional experiments offer a complete picture of the proton and carbon framework.
High-resolution ¹H and ¹³C NMR spectra provide the fundamental data for structural assignment. While specific experimental spectra for this compound are not widely published, a detailed prediction can be made based on the known structure and data from closely related analogs, such as Methyl 2-nitro-3,4,5-trimethoxybenzoate chemicalbook.com.
The ¹H NMR spectrum is expected to show distinct signals for each type of proton. The sole aromatic proton (H-6) is anticipated to appear as a singlet in the downfield region, shifted by the influence of the surrounding electron-withdrawing nitro group and electron-donating methoxy (B1213986) groups. The three methoxy groups, being in different chemical environments due to the ortho nitro and ester groups, are predicted to resonate as three separate singlets. The ethyl ester group will produce a characteristic quartet for the methylene (B1212753) (-OCH₂-) protons and a triplet for the terminal methyl (-CH₃) protons, with their coupling confirming the ethyl fragment.
The ¹³C NMR spectrum will complement the proton data, showing distinct resonances for each carbon atom in the molecule. The carbonyl carbon of the ester will be the most downfield signal. The six aromatic carbons will have unique chemical shifts reflecting the complex electronic effects of the four different substituents. The carbons of the three methoxy groups and the two carbons of the ethyl group will appear in the upfield region.
Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| H-6 (aromatic) | ~ 7.3 | s (singlet) | 1H |
| -OCH₂CH₃ (methylene) | ~ 4.4 | q (quartet) | 2H |
| C5-OCH₃ | ~ 3.97 | s (singlet) | 3H |
| C4-OCH₃ | ~ 3.96 | s (singlet) | 3H |
| C3-OCH₃ | ~ 3.88 | s (singlet) | 3H |
| -OCH₂CH₃ (methyl) | ~ 1.4 | t (triplet) | 3H |
Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | ~ 164 |
| C-3, C-4, C-5 (aromatic) | ~ 155 - 140 |
| C-2 (aromatic) | ~ 140 |
| C-1 (aromatic) | ~ 125 |
| C-6 (aromatic) | ~ 110 |
| -OCH₂CH₃ (methylene) | ~ 62 |
| -OCH₃ (methoxy) | ~ 62 - 56 |
| -OCH₂CH₃ (methyl) | ~ 14 |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra by revealing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, the primary and most informative correlation would be a cross-peak between the methylene quartet (~4.4 ppm) and the methyl triplet (~1.4 ppm) of the ethyl group, definitively establishing their connectivity. No other cross-peaks are expected, as the aromatic and methoxy protons are all singlets with no vicinal protons to couple with.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons, providing one-bond ¹H-¹³C correlations. The expected HSQC spectrum would show cross-peaks connecting the aromatic H-6 signal to its corresponding carbon (C-6), each of the three methoxy proton singlets to their respective methoxy carbon signals, and the ethyl group's methylene and methyl proton signals to their corresponding carbon signals. This technique is crucial for the unambiguous assignment of the carbon skeleton.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C couplings, which is vital for piecing together the molecular structure. Key expected correlations would include:
The methylene protons (-OCH₂-) of the ethyl group showing a cross-peak to the ester carbonyl carbon (C=O), confirming the ester linkage.
The aromatic proton (H-6) showing correlations to C-1, C-2, C-4, and C-5, helping to place it correctly on the ring.
The protons of each methoxy group showing correlations to the aromatic carbons they are attached to (C-3, C-4, C-5), as well as to the adjacent carbons, which helps in assigning each specific methoxy group to its position on the ring.
While no specific dynamic NMR (DNMR) studies on this compound have been reported, the molecule's structure suggests potential for interesting dynamic behavior. Specifically, the rotation around the C2-NO₂ bond could be sterically hindered by the presence of bulky ortho substituents (the ester group at C1 and a methoxy group at C3).
This restricted rotation can lead to atropisomerism, where the molecule exists as non-superimposable conformers that interconvert slowly on the NMR timescale. A variable-temperature (VT) NMR study could probe this process youtube.comlibretexts.org. At high temperatures, rapid rotation would lead to time-averaged, sharp signals for the methoxy groups. As the temperature is lowered, the rotation would slow down. If the rotational barrier is high enough, the exchange rate could become slow on the NMR timescale, potentially leading to a broadening of the signals for the methoxy groups (especially at C3 and C5) and the aromatic proton, and at even lower temperatures, their decoalescence into separate signals for each conformer libretexts.orgscispace.comscispace.com. Such a study would provide valuable thermodynamic data on the rotational energy barrier.
Vibrational Spectroscopy
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, provides direct information about the functional groups present in a molecule by probing their characteristic vibrational modes.
The FTIR spectrum of this compound is expected to show several strong, characteristic absorption bands that confirm the presence of its key functional groups. Analysis of spectra from similar compounds like ethyl nitrobenzoates and trimethoxybenzoic acid derivatives allows for a reliable prediction of these bands researchgate.netnist.govchemicalbook.com.
The most prominent bands would include a strong absorption for the ester carbonyl (C=O) stretch, and two strong bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group. Multiple bands corresponding to C-O stretching of the ester and the three methoxy groups, as well as aromatic C=C stretching vibrations, would also be present.
Predicted FTIR Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~ 3100 - 3000 | C-H stretch | Aromatic |
| ~ 2980 - 2840 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |
| ~ 1730 - 1715 | C=O stretch | Ester |
| ~ 1600, 1500 | C=C stretch | Aromatic ring |
| ~ 1550 - 1520 | N-O asymmetric stretch | Nitro (NO₂) |
| ~ 1350 - 1330 | N-O symmetric stretch | Nitro (NO₂) |
| ~ 1280 - 1200 | C-O stretch (asymmetric) | Aryl ether (methoxy) |
| ~ 1250 - 1100 | C-O stretch | Ester |
| ~ 1050 - 1000 | C-O stretch (symmetric) | Aryl ether (methoxy) |
Raman spectroscopy provides vibrational information that is complementary to FTIR. While IR absorption is dependent on a change in dipole moment, Raman scattering depends on a change in polarizability. Therefore, symmetric vibrations and vibrations from non-polar bonds often give rise to strong Raman signals.
For this compound, the Raman spectrum would be particularly useful for observing the symmetric stretch of the nitro group, which is typically a very strong and sharp band chemicalbook.comchemicalbook.com. The aromatic ring breathing modes are also characteristically strong in Raman spectra, providing a clear fingerprint for the substituted benzene (B151609) core.
Predicted Raman Data for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~ 3100 - 3050 | C-H stretch | Aromatic |
| ~ 1600 | C=C stretch | Aromatic ring |
| ~ 1530 | N-O asymmetric stretch | Nitro (NO₂) |
| ~ 1350 | N-O symmetric stretch (strong) | Nitro (NO₂) |
| ~ 1000 | Ring breathing mode | Aromatic ring |
| ~ 850 | C-N stretch | Aryl-NO₂ |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, it provides critical information for confirming the molecular weight and deducing the structure.
The calculated monoisotopic mass provides a highly accurate theoretical value that can be used for the identification of the compound in HRMS analyses. For comparison, the computed exact mass of a related isomer, Ethyl 5-methoxy-2-nitrobenzoate (C₁₀H₁₁NO₅), is 225.06372245 Da. nih.gov
| Molecular Formula | Calculated Monoisotopic Mass (Da) |
|---|---|
| C₁₂H₁₅NO₇ | 285.08485 |
The fragmentation pattern of a molecule in mass spectrometry provides a "fingerprint" that aids in its structural elucidation. For this compound, the fragmentation is expected to be influenced by the ester and nitro functional groups, as well as the methoxy substituents on the aromatic ring. While specific experimental data for this compound is scarce, a plausible fragmentation pathway can be predicted based on general principles and data from related molecules.
Common fragmentation patterns for esters include the loss of the alkoxy group (-OC₂H₅) and rearrangements like the McLafferty rearrangement if an appropriate gamma-hydrogen is present. libretexts.orgyoutube.com Aromatic nitro compounds often exhibit characteristic losses of NO, NO₂, and O.
Based on the analysis of related compounds like methyl m-nitrobenzoate, key fragmentation steps would likely involve the loss of the ethoxy radical (•OCH₂CH₃, 45 Da) to form a benzoyl cation, followed by the loss of carbon monoxide (CO, 28 Da). chegg.comnist.gov The presence of the nitro group can lead to fragments resulting from the loss of NO₂ (46 Da) or O (16 Da) from the molecular ion. The trimethoxy-substituted ring would also influence the fragmentation, potentially leading to the loss of methyl radicals (•CH₃, 15 Da) from the methoxy groups.
| Fragment Ion (m/z) | Proposed Lost Neutral Fragment | Proposed Ion Structure |
|---|---|---|
| 240 | •OC₂H₅ | [M - OC₂H₅]⁺ |
| 239 | NO₂ | [M - NO₂]⁺ |
| 212 | •OC₂H₅, CO | [M - OC₂H₅ - CO]⁺ |
| 270 | •CH₃ | [M - CH₃]⁺ |
X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While the crystal structure of this compound has not been reported, the structure of its close analog, methyl 3,4,5-trimethoxy-2-nitrobenzoate, has been determined by single-crystal X-ray diffraction. It is reasonable to infer that the ethyl ester would exhibit similar, though not identical, crystallographic properties.
The methyl ester crystallizes in the monoclinic crystal system with the space group C2/c. The unit cell parameters for mthis compound provide the dimensions of the basic repeating unit of the crystal lattice.
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | C2/c |
The way molecules are arranged in a crystal, known as crystal packing, is governed by intermolecular forces. In the case of methyl 3,4,5-trimethoxy-2-nitrobenzoate, the three-dimensional crystal packing is consolidated by a combination of van der Waals forces and weak directional hydrogen bonds. Notably, π-π stacking interactions, which are often observed in aromatic systems, are absent as the planar aromatic rings appear to be displaced from each other.
Computational and Theoretical Chemistry Studies
Molecular Modeling and Simulations
Molecular modeling and simulations encompass a range of computational techniques used to study the structure, dynamics, and interactions of molecules. These methods are particularly useful for exploring the conformational landscape and reactive behavior of flexible molecules like "Ethyl 3,4,5-trimethoxy-2-nitrobenzoate."
The presence of several single bonds in "this compound" allows for rotation of its substituent groups, leading to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is often achieved by systematically rotating key dihedral angles and calculating the corresponding energy, thereby mapping out the potential energy surface (PES). researchgate.net
For "this compound," the key rotations would be around the bonds connecting the ethoxycarbonyl, nitro, and methoxy (B1213986) groups to the benzene (B151609) ring. The results of such an analysis would reveal the most likely shapes the molecule adopts and how easily it can transition between them. This information is crucial for understanding its biological activity, as the conformation of a molecule often dictates how it interacts with biological targets. Theoretical studies on similar molecules have successfully used these methods to explore rotational isomers and their relative stabilities. researchgate.netufms.br
Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can track the trajectory of each atom over time, providing insights into the dynamic processes such as conformational changes and chemical reactions.
In the context of "this compound," MD simulations could be used to study its behavior in different environments, such as in a solvent or interacting with a biological macromolecule. For reactive systems, specialized MD techniques can be employed to simulate chemical reactions and determine reaction pathways and activation energies.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting the reactivity of molecules. libretexts.orgwikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). libretexts.org The LUMO is the innermost orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). libretexts.org
For "this compound," FMO analysis, typically performed using the results of quantum chemical calculations, would identify the locations of the HOMO and LUMO within the molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.
By examining the spatial distribution of the HOMO and LUMO, one can predict the most likely sites for nucleophilic and electrophilic attack. For instance, if the LUMO is localized on the nitro group, this would suggest that this part of the molecule is susceptible to attack by a nucleophile. Conversely, the localization of the HOMO on the methoxy-substituted benzene ring would indicate its potential to react with electrophiles. This type of analysis is crucial for understanding the chemical behavior of "this compound" in various reactions.
Bonding Analysis and Electron Density Studies
Detailed investigations into the electronic structure and bonding characteristics of this compound are not present in the current body of scientific literature. Such studies are crucial for understanding the molecule's stability, reactivity, and potential interactions.
Molecular Electron Density Theory (MEDT) in Reaction Mechanism Probing
Molecular Electron Density Theory (MEDT) is a powerful computational tool used to elucidate the mechanisms of chemical reactions by analyzing the changes in electron density throughout the reaction pathway. This approach provides deep insights into the electronic factors that govern chemical reactivity. However, no MEDT studies have been published that investigate the reaction mechanisms involving this compound. Therefore, a computational perspective on its reactivity based on this theory is currently unavailable.
Strategic Applications in Complex Organic Synthesis
Role as a Precursor for Nitrogen-Containing Heterocycles
The presence of a nitro group adjacent to other functional handles is a classic design element for the synthesis of nitrogen-containing heterocycles. The general strategy involves the reduction of the nitro group to a primary amine, which can then undergo an intramolecular reaction with a suitably positioned electrophilic center to form a new ring. This transformation is a cornerstone of many named reactions in heterocyclic chemistry.
The construction of indole (B1671886) and quinoline (B57606) cores often relies on precursors containing a nitro group that is ultimately converted into the nitrogen atom of the heterocyclic ring.
For indole synthesis , the Leimgruber-Batcho synthesis is a prominent method that begins with an o-nitrotoluene derivative. While Ethyl 3,4,5-trimethoxy-2-nitrobenzoate does not possess the requisite methyl group for a direct Leimgruber-Batcho reaction, its methyl analog, methyl 2-methyl-3-nitrobenzoate, is a known precursor. clockss.orgresearchgate.net This reaction involves condensation with a formamide (B127407) acetal (B89532) followed by reductive cyclization of the resulting enamine to form the indole ring. clockss.org The highly substituted nature of the trimethoxy-nitrobenzoate scaffold suggests that, if modified to include the necessary ortho-methyl or equivalent functionality, it could serve as a valuable precursor to highly decorated, electron-rich indole systems.
For quinoline synthesis , methods like the Friedländer annulation require an o-aminoaryl aldehyde or ketone, which reacts with a compound containing an α-methylene group. To be utilized in such a synthesis, this compound would require a two-step transformation:
Reduction of the nitro group to an amine.
Conversion of the ethyl ester group into an aldehyde or ketone. Following these modifications, the resulting intermediate could be cyclized to form a polysubstituted quinoline. The trimethoxy substitution pattern would ultimately be incorporated into the final quinoline scaffold, providing access to derivatives that are of interest in medicinal chemistry. southalabama.edu
Beyond indoles and quinolines, the o-nitrobenzoate framework is a versatile precursor for a variety of other nitrogen-containing ring systems. For instance, modified o-nitrobenzoates are key intermediates in the synthesis of isoquinolinones. Research has shown that methyl 2-cyanomethyl-3-nitrobenzoate can undergo selective reduction and subsequent in situ cyclization to yield 5-nitroisoquinolin-1-one. researchgate.netresearchgate.net This highlights how functionalization at the position ortho to the nitro group dictates the type of heterocycle formed. By analogy, derivatization of the this compound scaffold, followed by a reductive cyclization strategy, could provide a pathway to novel, substituted heterocyclic cores.
Integration into Multi-Step Synthetic Sequences
The dense functionality of this compound makes it a useful building block in multi-step syntheses, where its substituents can be sequentially modified or used to direct subsequent reactions. The nitro and ester groups, in particular, offer a range of synthetic transformations.
A key synthetic strategy involving ortho-nitroaryl compounds is the tandem reductive cyclization process. In this approach, the reduction of the nitro group initiates a cascade of reactions, leading to the formation of complex molecules in a single pot. For example, a one-pot synthesis of 5,6-dihydrobenzo researchgate.netresearchgate.netimidazo[1,2-c]quinazolines has been developed from 2-(2-nitrophenyl)-1H-benzo[d]imidazoles and aldehydes via a zinc-mediated reductive cyclization process. rsc.org
While specific cascade reactions involving this compound are not documented in the reviewed literature, its structure is amenable to such transformations. A hypothetical sequence could involve:
Reduction of the nitro group to an amine.
Intramolecular cyclization with a pre-installed side chain.
Further intermolecular reaction with another component.
This would allow for the rapid construction of molecular complexity from a readily available, highly functionalized starting material.
In a synthetic sequence, the functional groups on this compound can be viewed as masked or protected functionalities.
Nitro Group as a Masked Amine: The nitro group serves as a stable, electron-withdrawing group that can direct electrophilic aromatic substitution. It is unreactive under many conditions but can be selectively reduced to an amine at a later stage in the synthesis. This allows for the introduction of substituents onto the aromatic ring before unmasking the nucleophilic amine for cyclization or other coupling reactions.
Ester Group as a Masked Carboxylic Acid: The ethyl ester protects the carboxylic acid functionality, preventing it from interfering with reactions targeting other parts of the molecule. It can be readily hydrolyzed under basic or acidic conditions to reveal the carboxylic acid, which can then be used for amide bond formation or other transformations.
The three methoxy (B1213986) groups are generally stable but can be selectively cleaved under harsh conditions (e.g., with BBr₃) if hydroxyl groups are desired in the final product. This multi-functional nature allows for orthogonal chemical strategies, where different groups can be manipulated selectively without affecting others.
Contribution to Diversity-Oriented Synthesis (DOS)
Diversity-oriented synthesis (DOS) aims to produce a wide range of structurally diverse molecules from a common starting material or scaffold. This compound is an excellent candidate for a DOS precursor due to its high density of functional groups, which can be elaborated in multiple directions.
Starting from this single compound, a library of diverse heterocycles could be generated. For example:
Core Scaffold Modification: Reductive cyclization, as discussed, could lead to a variety of heterocyclic cores (indoles, quinolines, quinazolines, etc.) depending on the specific reaction partners and conditions used.
Appendage Modification: The ester group can be converted into a diverse range of amides, ketones, or alcohols.
Peripheral Modification: The methoxy groups, while generally stable, provide electronic enrichment to the ring. If converted to hydroxyls, they offer points for further diversification through etherification or esterification.
By systematically varying the reaction pathways and building blocks used to modify the initial scaffold, a large and structurally diverse library of compounds can be efficiently synthesized, which is valuable for screening in drug discovery and materials science.
Information Scarcity for this compound Limits Comprehensive Analysis
Detailed scientific information regarding the chemical compound this compound, including its specific strategic applications in complex organic synthesis and its utilization in materials science research, is not extensively available in publicly accessible scientific literature. While information exists for structurally related compounds, a focused and thorough analysis solely on this compound is hindered by the limited specific data.
Ethyl 5-hydroxy-4-methoxy-2-nitrobenzoate
Ethyl 5(2,4,5-trichlorophenoxy)-2-nitrobenzoate
Ethyl 5-methoxy-2-nitrobenzoate
Ethyl 4,5-dimethoxy-2-nitrobenzoate
Extrapolating information from these related compounds to this compound would not adhere to the strict requirement of focusing solely on the specified chemical entity. Scientific accuracy demands that the data and applications discussed are directly attributed to the compound .
Without specific studies on its role as a precursor in complex organic synthesis or its incorporation into materials based on its unique chemical structure, any attempt to generate the requested article would be speculative and fall outside the provided instructional constraints.
Therefore, due to the absence of specific and detailed research findings for this compound, it is not possible to provide a thorough and scientifically accurate article that strictly adheres to the requested outline. Further research and publication of data specifically on this compound are needed to enable a comprehensive discussion of its applications.
Future Directions and Emerging Research Avenues
Development of Stereoselective Synthetic Pathways
Future research would likely investigate:
Asymmetric Catalysis: Employing chiral catalysts to introduce stereocenters into precursors of the target molecule. This could involve asymmetric hydrogenation, alkylation, or other transformations on a related substrate.
Chiral Pool Synthesis: Utilizing readily available chiral starting materials derived from natural sources to construct a chiral analogue of the target molecule.
Enzyme Catalysis: Leveraging the inherent stereoselectivity of enzymes to perform specific transformations, offering a highly sustainable and precise method for generating chiral compounds. ucl.ac.uk
Exploration of Novel Catalytic Systems for Efficiency Enhancement
Catalysis is central to improving the efficiency and selectivity of the synthetic routes leading to Ethyl 3,4,5-trimethoxy-2-nitrobenzoate. A key transformation for derivatives of this compound is the hydrogenation of the nitro group to form an aniline, a crucial building block for many pharmaceuticals. rsc.org Research is increasingly focused on moving beyond traditional noble metal catalysts like platinum and palladium toward more sustainable and cost-effective alternatives. rsc.org
Emerging areas of catalytic research include:
Non-Noble Metal Catalysts: Investigating catalysts based on abundant metals such as nickel, cobalt, or copper for the hydrogenation of substituted nitroaromatics. rsc.orgrsc.org These metals offer a more economical and sustainable alternative to precious metals. nih.gov DFT (Density Functional Theory) calculations are being used to understand the mechanisms on these non-noble metal surfaces and to propose catalysts that optimize activity and selectivity. rsc.orgrsc.org
Bimetallic Nanocatalysts: Developing bimetallic alloy nanoparticles, such as Iridium-Nickel (IrNi) supported on alumina, which have shown significantly enhanced catalytic activity and selectivity for the hydrogenation of various substituted nitroaromatics compared to their monometallic counterparts. acs.org
Palladium-Catalyzed C-H Functionalization: Utilizing advanced palladium catalyst systems to create complex bonds, such as intramolecular C-S bonds, which could be applied to the synthesis of diverse heterocyclic derivatives. acs.orgnih.gov
Table 1: Comparison of Catalytic Systems for Nitroaromatic Hydrogenation
| Catalyst Type | Examples | Advantages | Research Focus |
|---|---|---|---|
| Noble Metals | Pt, Pd, Ru, Rh, Ir | High activity, well-understood | Reducing cost, improving selectivity |
| Non-Noble Metals | Ni, Co, Cu | Cost-effective, abundant | Understanding reaction mechanisms, improving stability and activity rsc.orgrsc.org |
| Bimetallic Alloys | IrNi/Al₂O₃, CoNiPd | Synergistic effects, enhanced performance nih.govacs.org | Optimizing composition and nanostructure for selectivity |
| Palladium Systems | Pd₂(dba)₃, Pd(OAc)₂ | Versatility in C-C, C-N, C-S bond formation mdpi.comresearchgate.net | C-H functionalization, one-pot tandem reactions |
Advanced Spectroscopic Techniques for Real-time Reaction Monitoring
To optimize the synthesis of this compound, a deep understanding of reaction kinetics and mechanisms is essential. Process Analytical Technology (PAT) is a framework defined by the FDA to design, analyze, and control manufacturing through timely measurements of critical process parameters. wikipedia.orglongdom.org Advanced spectroscopic techniques are the core tools of PAT, enabling real-time, in-situ monitoring of chemical reactions. wiley.com
Key techniques for future application include:
In-situ Fourier Transform Infrared (FT-IR) and Raman Spectroscopy: These non-destructive techniques provide real-time information on the concentration of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. wiley.comperkinelmer.comresearchgate.net For instance, FT-IR can track the disappearance of the carboxylic acid peak and the appearance of the ester peak during esterification. researchgate.netnih.govopen-raman.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed atomic-level information about the local environment of nuclei, making it a powerful tool for structural elucidation and reaction monitoring, even in complex mixtures. mdpi.com
Mass Spectrometry (MS): Techniques like Direct Analysis in Real Time (DART) MS can provide direct, quantitative monitoring of catalytic reactions even under heterogeneous conditions, overcoming issues like light scattering found in other methods. rsc.org
The integration of these spectroscopic methods with microreactors is a particularly promising avenue, allowing for rapid process optimization and catalyst characterization on a small scale. mdpi.comacs.org
Table 2: Spectroscopic Techniques for Real-time Reaction Monitoring
| Technique | Information Provided | Advantages | Application in Synthesis |
|---|---|---|---|
| FT-IR Spectroscopy | Functional group concentrations, reaction kinetics perkinelmer.com | Non-destructive, real-time, in-situ capability | Monitoring esterification and nitration steps researchgate.netnih.gov |
| Raman Spectroscopy | Molecular structure, vibrational modes | Complements IR, good for aqueous systems | Tracking changes in aromatic substitution patterns |
| NMR Spectroscopy | Detailed molecular structure, quantification mdpi.com | High resolution, unambiguous identification | Elucidating reaction intermediates and byproducts |
| Mass Spectrometry | Molecular weight, quantification rsc.org | High sensitivity, direct analysis of reaction mixture | Identifying unknown products and impurities |
Integration of Machine Learning and AI in Synthetic Route Design
Future impacts of AI in this field include:
Novel Route Discovery: AI platforms can suggest synthetic strategies that chemists might not have considered, potentially reducing the number of steps, improving yield, or avoiding hazardous reagents. iptonline.comchemical.ai
Process Optimization: Machine learning algorithms can analyze large datasets from reaction monitoring to predict optimal reaction conditions (e.g., temperature, catalyst loading, solvent) to maximize yield and minimize impurities. numberanalytics.comjetir.org
Sustainability by Design: AI can be trained to prioritize green chemistry principles, suggesting routes that have a higher atom economy or use more environmentally benign solvents. wiley.comchemcopilot.comresearchgate.net
Sustainability Aspects and Green Chemical Engineering Principles
The chemical industry is undergoing a significant shift towards more sustainable practices, driven by both environmental concerns and economic incentives. chemcopilot.com Applying green chemistry principles to the synthesis of this compound is a critical future direction.
Key principles to be explored include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thereby minimizing waste. monash.eduprimescholars.comnih.gov Addition reactions, for example, are inherently more atom-economical than substitution or elimination reactions. primescholars.com
Use of Renewable Feedstocks: Investigating pathways that start from bio-based sources instead of petroleum-based raw materials. ucl.ac.ukucl.ac.ukrsc.org For instance, research is active in producing aromatic compounds from biomass-derived furfurals. ucl.ac.ukucl.ac.ukbohrium.com
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with safer, biodegradable, and renewable alternatives like water or bio-derived solvents (e.g., 2-methyltetrahydrofuran). chemcopilot.com AI models can accelerate the selection of effective green solvents. chemcopilot.com
Energy Efficiency: Developing catalytic processes that operate under milder conditions (lower temperature and pressure) and exploring continuous flow manufacturing, which can be more energy-efficient than traditional batch processing. ispe.orgnih.gov
By integrating these principles, the entire life cycle of this compound and related compounds can be redesigned to be more environmentally and economically sustainable. nih.gov
Q & A
Basic Research Questions
Q. How can the nitration of ethyl 3,4,5-trimethoxybenzoate be optimized to achieve high regioselectivity and purity?
- Methodological Answer : Nitration is typically performed using fuming nitric acid in glacial acetic acid under controlled conditions. Evidence from analogous methyl ester synthesis (methyl 3,4,5-trimethoxy-2-nitrobenzoate) shows that slow addition of nitric acid (e.g., over 30 minutes in an ice bath) minimizes side reactions like over-nitration . Neutralization with sodium bicarbonate post-reaction and purification via silica gel chromatography (hexane:ethyl acetate, 8:2) improve yield and purity. Adjusting stoichiometry (e.g., 1.1 eq HNO₃) and reaction time (2 hours at room temperature) can optimize the process .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : The nitro group induces deshielding in adjacent protons (e.g., δ ~7.27 ppm for aromatic H) and distinct carbon shifts (e.g., δ ~145–153 ppm for nitrated carbons) .
- GC-MS : The molecular ion peak ([M]+ at m/z 285 for the ethyl ester derivative) and fragmentation patterns (e.g., loss of NO₂ or methoxy groups) confirm molecular weight and structural motifs .
- X-ray diffraction : Single-crystal analysis resolves regiochemistry and confirms spatial arrangement (e.g., monoclinic C2/c space group parameters: a = 20.520 Å, b = 9.7438 Å) .
Q. How can ester hydrolysis be avoided during functionalization reactions of this compound?
- Methodological Answer : Use mild reducing agents like diisobutylaluminum hydride (DIBAH) at low temperatures (−50°C) to reduce the nitro group without cleaving the ester . For acidic conditions, employ buffered systems or protect the ester with trimethylsilyl groups.
Advanced Research Questions
Q. How do hydrogen-bonding interactions influence the crystal packing and stability of this compound?
- Methodological Answer : Graph set analysis (as per Etter’s formalism) identifies recurring hydrogen-bonding motifs (e.g., R₂²(8) rings between nitro O and methoxy H) . Single-crystal data (e.g., C–H···O interactions) can be modeled using SHELXL for refinement (R = 0.032, wR = 0.099) . Computational tools (e.g., Mercury CSD) map interaction networks to predict solubility and melting behavior.
Q. What mechanistic insights explain the regioselectivity of nitration at the 2-position of the benzene ring?
- Methodological Answer : Computational studies (DFT or Fukui indices) reveal electron density distribution: the 2-position is activated by methoxy groups (ortho/para-directing) but sterically accessible compared to the 6-position. Experimental validation via NOE NMR or isotopic labeling (e.g., 15N-nitration) confirms the proposed mechanism .
Q. How can this compound serve as a precursor for bioactive analogs in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Nitro Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitro group to an amine for further coupling (e.g., amidation or Schiff base formation) .
- Ester Functionalization : Hydrolysis to the carboxylic acid (NaOH/EtOH) enables conjugation with amines or alcohols.
- Electrophilic Substitution : Nitro displacement with nucleophiles (e.g., thiols) under basic conditions introduces diversity for SAR libraries .
Data Contradiction Analysis
Q. Discrepancies in reported melting points for derivatives: How to resolve inconsistencies?
- Methodological Answer : Cross-validate thermal data (DSC/TGA) with crystallinity metrics (PXRD). For example, mthis compound melts at 62–63°C , but impurities (e.g., residual acetic acid) may lower observed values. Recrystallization from ethyl acetate/hexane and purity checks via HPLC (≥99% area) ensure reproducibility.
Experimental Design Considerations
Q. Designing a high-throughput synthesis protocol for derivatives: What automation strategies are viable?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
